molecular formula C7H5Cl3FNO3S B15260880 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride

Cat. No.: B15260880
M. Wt: 308.5 g/mol
InChI Key: DTPGZLDIAQKBFM-UHFFFAOYSA-N
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Description

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a trichloroacetyl group and a sulfonyl fluoride group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable reagent in organic synthesis and other scientific applications.

Preparation Methods

The synthesis of 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable amine with a diketone under acidic conditions.

    Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The final step involves the introduction of the sulfonyl fluoride group. This can be achieved by reacting the intermediate compound with a sulfonyl fluoride reagent under controlled conditions.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and water, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The trichloroacetyl group may also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride can be compared with other similar compounds, such as:

    1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: This compound shares the trichloroacetyl group but lacks the sulfonyl fluoride group, resulting in different chemical properties and reactivity.

    1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-sulfonyl fluoride: The trifluoroacetyl group in this compound imparts different electronic properties compared to the trichloroacetyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and makes it a versatile reagent in various scientific fields.

Properties

Molecular Formula

C7H5Cl3FNO3S

Molecular Weight

308.5 g/mol

IUPAC Name

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl fluoride

InChI

InChI=1S/C7H5Cl3FNO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3

InChI Key

DTPGZLDIAQKBFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)F

Origin of Product

United States

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